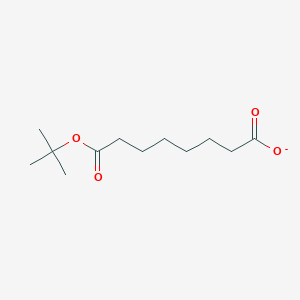
Octanedioic acid, 1-(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octanedioic acid, 1-(1,1-dimethylethyl) ester typically involves the esterification of octanedioic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Octanedioic acid+tert-Butyl alcoholAcid catalystOctanedioic acid, 1-(1,1-dimethylethyl) ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.
Análisis De Reacciones Químicas
Types of Reactions
Octanedioic acid, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Octanedioic acid.
Reduction: 1-(1,1-Dimethylethyl) octanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octanedioic acid, 1-(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism by which octanedioic acid, 1-(1,1-dimethylethyl) ester exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release octanedioic acid and tert-butyl alcohol. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Octanedioic acid, dimethyl ester: Another ester derivative of octanedioic acid, where both carboxylic acid groups are esterified with methyl groups.
Octanedioic acid, 1-(1,1-dimethylethyl) 8-methyl ester: A similar compound with an additional methyl group on the octanedioic acid backbone.
Uniqueness
Octanedioic acid, 1-(1,1-dimethylethyl) ester is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it distinct from other ester derivatives and can affect its behavior in chemical reactions and applications.
Propiedades
Fórmula molecular |
C12H21O4- |
|---|---|
Peso molecular |
229.29 g/mol |
Nombre IUPAC |
8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoate |
InChI |
InChI=1S/C12H22O4/c1-12(2,3)16-11(15)9-7-5-4-6-8-10(13)14/h4-9H2,1-3H3,(H,13,14)/p-1 |
Clave InChI |
BONUHUQZCZQQEN-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)CCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B15134897.png)



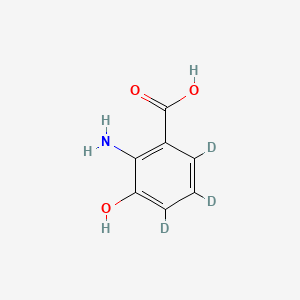

![[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride](/img/structure/B15134944.png)
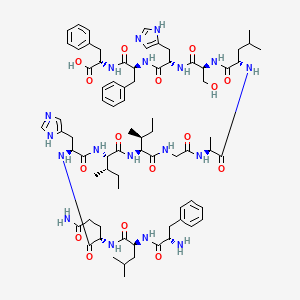
![5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134950.png)
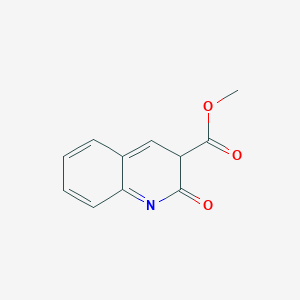

![4-[3-(2-Bromo-3-fluorophenyl)piperazin-1-yl]-6-propan-2-ylpyrimidin-2-amine](/img/structure/B15134973.png)
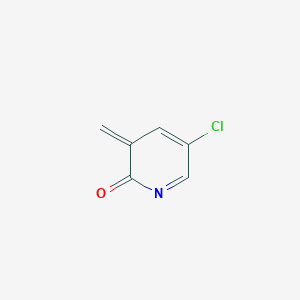
![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15134986.png)
